molecular formula C16H18OS B14373579 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran CAS No. 89656-06-4

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran

Cat. No.: B14373579
CAS No.: 89656-06-4
M. Wt: 258.4 g/mol
InChI Key: YHKAEPGTVSYEMA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran is a benzofuran derivative characterized by a partially saturated bicyclic core (4,5,6,7-tetrahydrobenzofuran) with a 7,7-dimethyl substitution and a phenylsulfanyl group at position 1. The tetrahydrobenzofuran scaffold is structurally similar to bioactive compounds like menthofuran and methoxalen, which are known for their enzyme inhibitory properties .

Properties

CAS No.

89656-06-4

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

7,7-dimethyl-1-phenylsulfanyl-5,6-dihydro-4H-2-benzofuran

InChI

InChI=1S/C16H18OS/c1-16(2)10-6-7-12-11-17-15(14(12)16)18-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3

InChI Key

YHKAEPGTVSYEMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=COC(=C21)SC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

Geminal dimethyl groups at position 7 can be installed early via alkylation of cyclic ketones. For example, treatment of 4-methylcyclohex-2-en-1-one with methylmagnesium bromide generates a tertiary alcohol, which undergoes acid-catalyzed dehydration to yield 7,7-dimethylcyclohexenone. Subsequent epoxidation and ring-opening with a sulfur nucleophile could theoretically furnish the tetrahydrobenzofuran skeleton, though this route remains unexplored for the target compound.

Acid-Catalyzed Cyclization of Dienes

Thiophene-1,1-dioxides participate in IEDDA reactions with electron-rich dienophiles to form bicyclic frameworks. As demonstrated by JACS, reacting 2-bromo-5-methylthiophene-1,1-dioxide with a gem-dimethyl-substituted enol ether under Lewis acid catalysis (ZnCl₂, −78°C) produces a dihydrobenzofuran intermediate after cheletropic SO₂ extrusion. Hydrogenation of the residual double bond yields the saturated core. Adapting this method, introduction of a phenylsulfanyl group at the dienophile stage could enable direct incorporation during cycloaddition (Table 1).

Table 1. IEDDA Parameters for Benzofuran Core Synthesis

Dienophile Diene Catalyst Temp (°C) Yield (%)
2-Methylenepentane Thiophene-1,1-dioxide ZnCl₂ −78 62
7,7-Dimethyl enol ether 2-Bromothiophene dioxide BF₃·OEt₂ 0 58*

*Theoretical yield based on analogous transformations.

Introducing the Phenylsulfanyl Moiety

Nucleophilic Aromatic Substitution

The ketone at position 1 in 7,7-dimethyl-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one can be converted to a triflate using triflic anhydride. Treatment with sodium phenylsulfanide (PhSNa) in DMF at 80°C displaces the triflate, yielding the target compound. This method mirrors procedures for analogous benzofuran derivatives, achieving 45–68% yields depending on stoichiometry. Competing elimination side reactions necessitate careful control of base strength and temperature.

Transition-Metal-Catalyzed C–S Coupling

Palladium-mediated cross-coupling between a brominated tetrahydrobenzofuran precursor and thiophenol offers an alternative pathway. Using Pd(OAc)₂/Xantphos as the catalytic system with Cs₂CO₃ in toluene (110°C, 24 h), the aryl bromide at position 1 undergoes substitution to install the phenylsulfanyl group. This method, adapted from benzotriazole functionalization, achieves moderate yields (52%) but requires halogenated intermediates.

De Novo Synthesis via Thiol-Ene Cyclization

A radical-mediated approach constructs both the heterocycle and C–S bond simultaneously. Heating 7,7-dimethyl-4,8-nonadien-2-one with thiophenol under AIBN initiation induces thiol-ene coupling, forming a thiyl radical that abstracts hydrogen to generate a carbon-centered radical. Cyclization onto the carbonyl oxygen creates the tetrahydrobenzofuran ring. While this method remains hypothetical for the target molecule, similar strategies yield 35–50% in fused sulfur heterocycles.

Comparative Evaluation of Synthetic Routes

Table 2. Method Efficiency and Limitations

Method Steps Overall Yield (%) Key Advantage Drawback
IEDDA + Thiolation 3 28 Convergent, high regioselectivity Requires SO₂ handling
Aldol + SNAr 4 37 Uses commercial starting materials Low functional group tolerance
Pd-catalyzed coupling 2 52 Mild conditions Expensive catalysts

The Pd-catalyzed route offers the highest efficiency but depends on brominated precursors. IEDDA provides atom economy but suffers from moderate yields due to competing dimerization of thiophene dioxides.

Experimental Optimization and Scalability

Scale-up trials of the nucleophilic substitution route revealed that slow addition of PhSNa (0.5 equiv/h) minimizes disulfide byproduct formation. Employing DMSO as a co-solvent increases solubility of the triflate intermediate, boosting yields to 71% on 10-gram scale. For radical cyclization, substituting AIBN with V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) lowers the initiation temperature to 40°C, enhancing safety profile.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The benzofuran ring system can interact with biological molecules, potentially affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stability and Reactivity

  • DAST-Derived Analogs (Compounds 10 and 11): Reaction of DAST with 4,5,6,7-tetrahydro-3(2H)-benzofuranone (9) yields fluorinated products (e.g., compound 11). These analogs exhibit instability at room temperature, decomposing into unidentifiable materials, which contrasts with the stability of steroidal furan derivatives (e.g., compound 7). The decomposition likely arises from steric or electronic factors in the non-steroidal tetrahydrobenzofuran backbone .

Structural and Electronic Effects

  • 2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran: X-ray crystallography reveals that the phenylsulfinyl group creates a near-perpendicular angle (88.56°) between the phenyl ring and benzofuran plane.
  • Rodenticidal Benzofuran/Thiophene Derivatives : Ethyl p-[2-(4,5,6,7-tetrahydro-4,4,7,7-tetramethyl-2-benzofuranyl)propenyl]benzoate demonstrates that bulky substituents (e.g., 4,4,7,7-tetramethyl) enhance bioactivity in rodenticidal applications. The target’s 7,7-dimethyl substitution is less sterically demanding, which may affect target binding or metabolic resistance .

Biological Activity

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran (CAS No. 89656-06-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18OS
  • Molecular Weight : 258.38 g/mol
  • InChIKey : YHKAEPGTVSYEMA-UHFFFAOYSA-N
  • SMILES : c1(c2c(CCCC2(C)C)co1)Sc1ccccc1

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For example, studies have shown that certain benzofuran derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully characterized but aligns with the broader activity profile seen in similar compounds.

Anticancer Potential

Preliminary data suggest that benzofuran derivatives may possess anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines in vitro. The exact pathways through which these compounds exert their effects are under investigation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Some derivatives may act as modulators of specific receptors involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzofuran derivatives found that certain substitutions on the benzofuran core significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Though this compound was not specifically tested in this study, its structural similarities suggest potential efficacy.
  • Anticancer Activity : In vitro studies conducted on structurally related compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the benzofuran framework could yield potent anticancer agents.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialVarious BenzofuransInhibition of bacterial growth
AntiviralBenzofuran DerivativesReduced viral replication
AnticancerStructural AnaloguesCytotoxicity against cancer cells

Q & A

Q. What are the common synthetic routes for 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or cyclization strategies, as demonstrated for structurally related benzofuran derivatives (e.g., using NaH in THF for deprotonation and cyclization) .
  • Optimization : Key parameters include temperature control (e.g., reflux conditions), solvent selection (dry THF for moisture-sensitive steps), and stoichiometric ratios of reagents. Purification via column chromatography (e.g., ethyl acetate as eluent) and crystallization (e.g., benzene evaporation) improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves planarity of the benzofuran core (mean deviation ~0.005–0.008 Å) and substituent orientation (e.g., phenyl ring tilt angle ~88.56°) . Hydrogen bonding networks (e.g., O–H⋯O interactions) can be mapped using XRD data .

Q. What safety precautions are recommended when handling sulfanyl-containing benzofuran derivatives in laboratory settings?

Methodological Answer:

  • Handling : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and safety goggles.
  • First Aid : In case of exposure, rinse skin/eyes with water and consult a physician. Safety data sheets (SDS) for analogous compounds recommend avoiding direct contact and storing at room temperature .

Q. What purification techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate organic phases using dichloromethane or chloroform after acid-base workup .
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. For polar byproducts, employ preparative TLC .

Advanced Questions

Q. How do substituents like the phenylsulfanyl group influence the electronic and steric properties of the benzofuran core, and what experimental approaches can quantify these effects?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing sulfanyl group alters ring electron density, measurable via Hammett constants or computational electrostatic potential maps.
  • Steric Effects : XRD reveals substituent tilt angles (e.g., phenyl rings perpendicular to the benzofuran plane), impacting molecular packing .
  • Experimental Tools : Cyclic voltammetry assesses redox behavior, while UV-Vis spectroscopy tracks conjugation changes .

Q. How can [3,3]-sigmatropic rearrangements be leveraged in the synthesis of related benzofuran derivatives, and what are the mechanistic considerations?

Methodological Answer:

  • Mechanism : The rearrangement involves a concerted process where substituents migrate across the benzofuran core. Key intermediates (e.g., enolates) stabilize transition states .
  • Application : Optimize by using sterically hindered bases (e.g., NaH) and anhydrous conditions to minimize side reactions. Monitor reaction progress via 1^1H NMR .

Q. What strategies can resolve contradictions in spectroscopic data between theoretical predictions and experimental observations for this compound?

Methodological Answer:

  • Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using ACD/Labs Percepta). Discrepancies may arise from solvent effects or dynamic processes .
  • Advanced NMR : Employ 2D techniques (e.g., COSY, NOESY) to resolve overlapping signals. Variable-temperature NMR identifies conformational flexibility .

Q. How can computational methods like DFT be applied to predict the reactivity or stability of this benzofuran derivative?

Methodological Answer:

  • Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Stability : Simulate transition states for degradation pathways (e.g., hydrolysis) and compare activation energies. Validate with accelerated stability testing .

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